N-[2-(allyloxy)phenyl]-3-methylbenzamide
Description
N-[2-(allyloxy)phenyl]-3-methylbenzamide is a benzamide derivative featuring a 3-methyl-substituted benzoyl group and a 2-allyloxyphenyl moiety.
Properties
Molecular Formula |
C17H17NO2 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
3-methyl-N-(2-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C17H17NO2/c1-3-11-20-16-10-5-4-9-15(16)18-17(19)14-8-6-7-13(2)12-14/h3-10,12H,1,11H2,2H3,(H,18,19) |
InChI Key |
XSOMZYLUQRKRLG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OCC=C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2OCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Benzo[d]thiazole-Integrated Benzamides
Compounds such as N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylbenzamide (3o) (MW: 364.43 g/mol) share the 3-methylbenzamide core but incorporate a benzo[d]thiazole group. These derivatives exhibit applications in organic electronics, with melting points ranging up to 181°C and moderate synthesis yields (43.5–58.1 mg). The rigid thiazole ring enhances thermal stability compared to the allyloxy group in the target compound .
N,O-Bidentate Directing Groups
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (MW: 235.29 g/mol) contains a hydroxy group instead of allyloxy, enabling coordination to metals in catalytic C–H functionalization. This highlights how substituent polarity (allyloxy vs. hydroxy) dictates reactivity in transition-metal catalysis .
Anticancer Inhibitors
YUKA2 (N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide) shares the 3-methylbenzamide backbone but includes a triazole-mercapto-allyl group. This structural modification confers inhibitory activity against KDM5A, a histone demethylase implicated in cancer .
Pesticidal Benzamides
Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) (MW: 280.32 g/mol) replaces the allyloxy group with an isopropoxy moiety. This compound is a commercial fungicide, demonstrating how alkoxy substituents influence bioactivity and target specificity .
Substituent-Driven Physical Properties
Trifluoromethyl Derivatives
3-Amino-N-(3-trifluoromethylphenyl)benzamide (MW: 280.24 g/mol) incorporates a trifluoromethyl group, enhancing metabolic stability and lipophilicity compared to the allyloxy variant. Such modifications are critical in drug design for optimizing pharmacokinetics .
Allyloxy vs. Methoxy Groups
Compounds like 2-hydroxy-N-(3-methoxyphenyl)benzamide (MW: 243.26 g/mol) exhibit reduced steric hindrance compared to allyloxy derivatives, affecting solubility and intermolecular interactions .
Research Findings and Implications
- Synthetic Flexibility : The allyloxy group in N-[2-(allyloxy)phenyl]-3-methylbenzamide may enable palladium-catalyzed coupling reactions, as demonstrated in the synthesis of benzofuran-2-yl acetamides .
- Biological Activity : Allyloxy and triazole groups enhance interactions with enzymatic targets (e.g., KDM5A), while methyl groups improve metabolic stability .
- Thermal Stability : Benzo[d]thiazole integration increases melting points (>180°C), suggesting utility in high-temperature applications .
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